
5-isobutoxypyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isobutoxypyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of an isobutoxy group attached to the pyridazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutoxypyridazin-3(2H)-one typically involves the reaction of pyridazine derivatives with isobutyl alcohol under specific conditions. A common method includes:
Starting Materials: Pyridazine, isobutyl alcohol, and a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include:
Raw Material Handling: Efficient handling and storage of pyridazine and isobutyl alcohol.
Reaction Control: Precise control of reaction temperature, pressure, and catalyst concentration.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
5-isobutoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Pyridazine oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine compounds with various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving pyridazine derivatives.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-isobutoxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to exert its biological effects.
Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, or protein synthesis.
類似化合物との比較
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the isobutoxy group.
5-methoxypyridazin-3(2H)-one: A similar compound with a methoxy group instead of an isobutoxy group.
5-ethoxypyridazin-3(2H)-one: A compound with an ethoxy group in place of the isobutoxy group.
Uniqueness
5-isobutoxypyridazin-3(2H)-one is unique due to the presence of the isobutoxy group, which may impart specific chemical and biological properties
特性
CAS番号 |
1346697-73-1 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC名 |
4-(2-methylpropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)5-12-7-3-8(11)10-9-4-7/h3-4,6H,5H2,1-2H3,(H,10,11) |
InChIキー |
VSGDAANVPUGJER-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC(=O)NN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



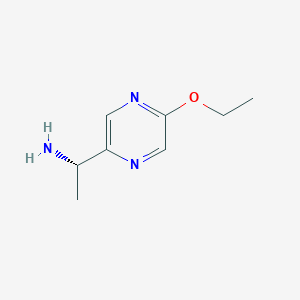
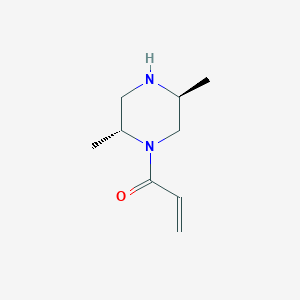
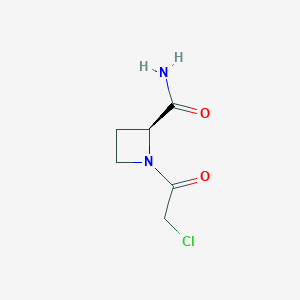
![8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15071488.png)
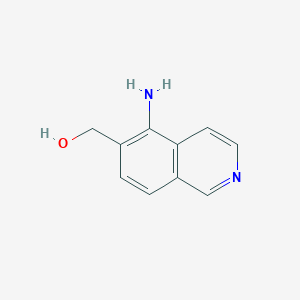
![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)
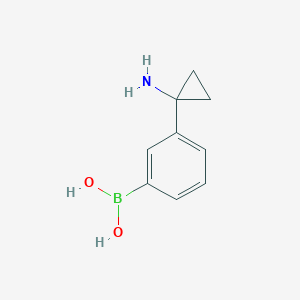
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)

![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)
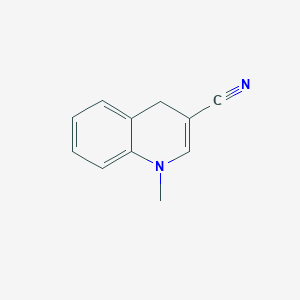
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
